molecular formula C17H13NO2S B13367857 5-Benzyl-6-hydroxy-2-phenyl-1,3-thiazin-4-one

5-Benzyl-6-hydroxy-2-phenyl-1,3-thiazin-4-one

Cat. No.: B13367857
M. Wt: 295.4 g/mol
InChI Key: IWYGYRCDJNWGJS-UHFFFAOYSA-N
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Description

5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring fused with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine derivative.

Industrial Production Methods

While specific industrial production methods for 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

5-benzyl-4-hydroxy-2-phenyl-1,3-thiazin-6-one

InChI

InChI=1S/C17H13NO2S/c19-15-14(11-12-7-3-1-4-8-12)17(20)21-16(18-15)13-9-5-2-6-10-13/h1-10,19H,11H2

InChI Key

IWYGYRCDJNWGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(SC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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